molecular formula C18H27N3O2 B2569393 2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide CAS No. 887349-01-1

2-[2-(1-hydroxypropyl)-1H-1,3-benzodiazol-1-yl]-N,N-bis(propan-2-yl)acetamide

Cat. No.: B2569393
CAS No.: 887349-01-1
M. Wt: 317.433
InChI Key: JGYWMVVQCYWTNT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring . The specific molecular structure of “2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide” is not detailed in the search results.


Chemical Reactions Analysis

While benzimidazoles have been studied for their reactivity in various chemical reactions , specific chemical reactions involving “2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide” are not detailed in the search results.


Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide” are not detailed in the search results .

Scientific Research Applications

Chemical Synthesis and Characterization

  • Research has delved into the synthesis of pyrimido[1,2‐a]benzimidazoles through reactions involving 2-aminobenzimidazole, highlighting the chemical versatility and reactivity of benzimidazole derivatives in producing complex heterocyclic compounds (Troxler & Weber, 1974). This study underscores the foundational role of benzimidazole derivatives in synthetic organic chemistry.

Pharmacological Applications

  • Benzimidazole derivatives have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), with specific compounds showing significant selectivity and potential therapeutic applications in diseases involving ACAT-1 overexpression (Shibuya et al., 2018). This highlights the pharmaceutical relevance of benzimidazole derivatives in developing treatments for metabolic disorders.

Material Science and Engineering

  • The development of photoresponsive molecularly imprinted hydrogels utilizing azobenzene-containing monomers demonstrates the application of benzimidazole-related compounds in creating stimuli-responsive materials. These hydrogels can regulate the release and uptake of pharmaceuticals in aqueous media, indicating their potential in drug delivery systems (Gong, Wong, & Lam, 2008).

Antimicrobial Activity

  • Benzimidazole derivatives have been synthesized and tested for their anti-inflammatory and antimicrobial activities. Studies have shown that certain derivatives possess potent antibacterial and antifungal properties, suggesting their utility in developing new antimicrobial agents (Bhor & Sable, 2022).

Analytical Chemistry

  • The synthesis and evaluation of benzimidazole derivatives as antioxidants for base oil demonstrate the chemical's potential in industrial applications, particularly in improving the oxidative stability of lubricants (Basta et al., 2017).

Mechanism of Action

The mechanism of action of benzimidazoles can vary depending on the specific compound and its biological target . The specific mechanism of action for “2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide” is not detailed in the search results.

Safety and Hazards

The safety and hazards associated with “2-[2-(hydroxypropyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide” are not detailed in the search results .

Properties

IUPAC Name

2-[2-(1-hydroxypropyl)benzimidazol-1-yl]-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2/c1-6-16(22)18-19-14-9-7-8-10-15(14)20(18)11-17(23)21(12(2)3)13(4)5/h7-10,12-13,16,22H,6,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYWMVVQCYWTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=CC=CC=C2N1CC(=O)N(C(C)C)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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